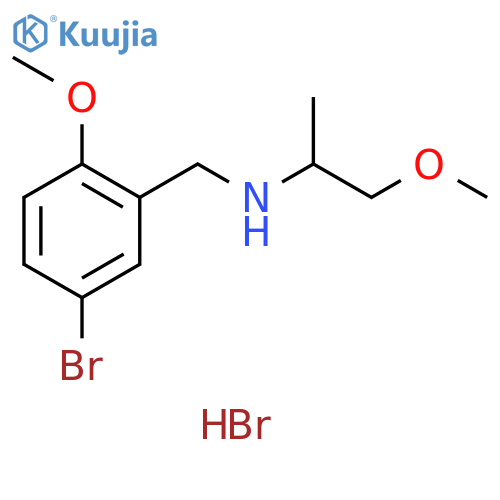

Cas no 1609403-35-1 (N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide)

1609403-35-1 structure

商品名:N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide

CAS番号:1609403-35-1

MF:C12H19Br2NO2

メガワット:369.092762231827

MDL:MFCD13186446

CID:4608516

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide 化学的及び物理的性質

名前と識別子

-

- N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide

-

- MDL: MFCD13186446

- インチ: 1S/C12H18BrNO2.BrH/c1-9(8-15-2)14-7-10-6-11(13)4-5-12(10)16-3;/h4-6,9,14H,7-8H2,1-3H3;1H

- InChIKey: YRQXUKQMUWVIFQ-UHFFFAOYSA-N

- ほほえんだ: C(C1C=C(Br)C=CC=1OC)NC(C)COC.Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 6

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB219764-5 g |

N-(5-Bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide; 95% |

1609403-35-1 | 5g |

€530.60 | 2023-01-27 | ||

| abcr | AB219764-1 g |

N-(5-Bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide; 95% |

1609403-35-1 | 1g |

€169.40 | 2023-01-27 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433001-5g |

N-(5-bromo-2-methoxybenzyl)-1-methoxypropan-2-amine hydrobromide |

1609403-35-1 | 95% | 5g |

¥2920 | 2023-04-10 | |

| abcr | AB219764-5g |

N-(5-Bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide, 95%; . |

1609403-35-1 | 95% | 5g |

€552.30 | 2025-02-27 | |

| Ambeed | A978055-5g |

N-(5-Bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide |

1609403-35-1 | 95% | 5g |

$279.0 | 2024-04-23 | |

| Ambeed | A978055-1g |

N-(5-Bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide |

1609403-35-1 | 95% | 1g |

$108.0 | 2024-04-23 | |

| A2B Chem LLC | AI90943-1g |

N-(5-Bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide |

1609403-35-1 | 95% | 1g |

$176.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1242147-5g |

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide |

1609403-35-1 | 95% | 5g |

$515 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1242147-1g |

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide |

1609403-35-1 | 95% | 1g |

$165 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1242147-1g |

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide |

1609403-35-1 | 95% | 1g |

$165 | 2025-02-25 |

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

1609403-35-1 (N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide) 関連製品

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1609403-35-1)N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide

清らかである:99%

はかる:5g

価格 ($):251.0